molecular formula C23H26N2O5 B1647835 Boc-7-benzyloxy-DL-tryptophan CAS No. 1219375-22-0

Boc-7-benzyloxy-DL-tryptophan

Cat. No.: B1647835
CAS No.: 1219375-22-0
M. Wt: 410.5 g/mol
InChI Key: BKGXDFLPMKQUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-7-benzyloxy-DL-tryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyloxy group at the 7-position of the indole ring. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-benzyloxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group, followed by the introduction of a benzyloxy group at the 7-position of the indole ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: Boc-7-benzyloxy-DL-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

Scientific Research Applications

Boc-7-benzyloxy-DL-tryptophan is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Boc-7-benzyloxy-DL-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The benzyloxy group enhances the compound’s stability and reactivity. These modifications enable precise control over the compound’s behavior in biochemical assays .

Comparison with Similar Compounds

  • Boc-7-benzyloxy-L-tryptophan
  • Boc-7-benzyloxy-D-tryptophan
  • Boc-7-benzyloxy-tryptophan methyl ester

Comparison: Boc-7-benzyloxy-DL-tryptophan is unique due to its racemic mixture, which includes both D- and L- enantiomers. This property allows it to be used in a broader range of research applications compared to its enantiomerically pure counterparts. The presence of the Boc and benzyloxy groups also provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and proteomics research .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-20-17(16)10-7-11-19(20)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGXDFLPMKQUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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